GSK-LSD1 Dihydrochloride is classified as a chemical compound within the category of small molecule inhibitors. It is synthesized and developed by GSK, a global biopharmaceutical company known for its focus on innovative medicines and vaccines. The compound falls under the broader classification of epigenetic modulators, specifically targeting histone demethylases.
The synthesis of GSK-LSD1 Dihydrochloride involves several chemical reactions that typically include:
The detailed synthetic route may vary based on proprietary methods developed by GSK, focusing on optimizing yield and purity.
GSK-LSD1 Dihydrochloride's molecular structure features a core scaffold typically composed of an aromatic ring system linked to functional groups that confer specificity towards lysine-specific demethylase 1.
The precise three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy.
GSK-LSD1 Dihydrochloride undergoes specific chemical reactions that are critical for its mechanism of action:
These reactions can be studied using kinetic assays to determine parameters such as IC50 values, which indicate the potency of the inhibitor.
The mechanism of action for GSK-LSD1 Dihydrochloride involves:
Research has shown that such inhibition can lead to significant changes in gene expression profiles, making it a potent candidate for therapeutic applications in oncology and neurodegenerative diseases.
GSK-LSD1 Dihydrochloride exhibits several notable physical and chemical properties:
Additional properties such as melting point, boiling point, and pH can be determined through standard analytical techniques.
GSK-LSD1 Dihydrochloride has several potential applications in scientific research:
Lysine-Specific Demethylase 1 (LSD1), also known as Lysine Demethylase 1A, is a flavin adenine dinucleotide (FAD)-dependent epigenetic eraser enzyme that catalyzes the removal of methyl groups from mono- and di-methylated Lysine 4 or Lysine 9 of Histone 3 (H3K4me1/2 and H3K9me1/2). This activity enables LSD1 to function as a transcriptional co-repressor (via H3K4 demethylation) or co-activator (via H3K9 demethylation), dynamically regulating chromatin accessibility and gene expression [1] [3]. LSD1 achieves substrate specificity through its multi-domain structure:
Table 1: Structural Domains of Lysine-Specific Demethylase 1
Domain | Residues | Function |
---|---|---|
SWIRM | 172-270 | Protein stability; chromatin remodeling interactions |
Tower | 417-521 | Corepressor of RE1-Silencing Transcription factor complex binding site |
Amine Oxidase-like | 271-416, 522-852 | Catalytic activity; FAD binding and substrate recognition |
LSD1 requires association with multisubunit complexes for full functionality. Within the Corepressor of RE1-Silencing Transcription factor complex, Lysine-Specific Demethylase 1 cooperates with Histone Deacetylase 1/2 to establish repressive chromatin states—Histone Deacetylase 1/2 first deacetylates histone tails, enabling subsequent Lysine-Specific Demethylase 1-mediated H3K4 demethylation [7]. This coordinated action silences neuronal genes in non-neuronal tissues and maintains pluripotency factors in stem cells [1] [3]. Lysine-Specific Demethylase 1 also integrates with Nucleosome Remodeling and Deacetylase complexes to regulate epithelial-mesenchymal transition and DNA damage repair [1] [4].
Lysine-Specific Demethylase 1 is aberrantly overexpressed in numerous cancers, where it drives malignant phenotypes through:
Table 2: Lysine-Specific Demethylase 1 Overexpression in Human Cancers
Cancer Type | Molecular Consequence | Clinical Correlation |
---|---|---|
Acute Myeloid Leukemia | Repression of hematopoietic differentiation programs | Inferior overall survival |
Breast Cancer | Estrogen receptor α coactivation | Increased metastasis and recurrence |
Prostate Cancer | Androgen receptor target gene activation | Castration-resistant progression |
Neuroblastoma | Silencing of tumor suppressor genes | Poor differentiation status |
In developmental disorders, haploinsufficiency or mutations in Lysine-Specific Demethylase 1 or its partners cause Cornelia de Lange and Kabuki syndromes, characterized by dysregulated enhancer function and impaired cell fate transitions during embryogenesis [8]. Neuronal isoforms generated by alternative splicing (e.g., Lysine-Specific Demethylase 1+8a) exhibit altered substrate specificity toward H4K20 methylation, with defects linked to neurodevelopmental abnormalities [4].
The reversible nature of Lysine-Specific Demethylase 1-mediated epigenetic modifications, coupled with its cancer-restricted overexpression, positions it as an attractive therapeutic target. Pharmacological inhibition offers two key advantages:
Preclinical evidence demonstrates that Lysine-Specific Demethylase 1 inhibition exerts selective toxicity toward malignant cells while sparing normal tissues, attributable to the addiction of cancer cells to Lysine-Specific Demethylase 1-dependent transcriptional programs [5] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4